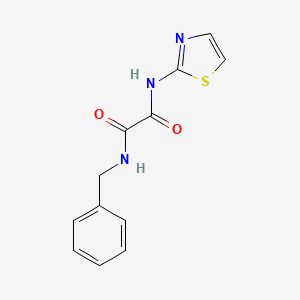![molecular formula C16H16N2O3 B5083792 2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
2-[isonicotinoyl(propyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[isonicotinoyl(propyl)amino]benzoic acid, also known as INH-2, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This molecule is a derivative of isoniazid, a well-known anti-tuberculosis drug. INH-2 has a similar structure to isoniazid, but with an added benzoic acid moiety. This modification has been shown to enhance the biological activity of the compound, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-[isonicotinoyl(propyl)amino]benzoic acid is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes in the body. Specifically, 2-[isonicotinoyl(propyl)amino]benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, 2-[isonicotinoyl(propyl)amino]benzoic acid may be able to slow the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-[isonicotinoyl(propyl)amino]benzoic acid has a range of biochemical and physiological effects in the body. In addition to its anti-proliferative effects on cancer cells, 2-[isonicotinoyl(propyl)amino]benzoic acid has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. 2-[isonicotinoyl(propyl)amino]benzoic acid has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[isonicotinoyl(propyl)amino]benzoic acid in lab experiments is its high purity and stability. The synthesis method for 2-[isonicotinoyl(propyl)amino]benzoic acid has been optimized to produce a pure compound that is stable under a range of conditions. This makes it a reliable and consistent reagent for use in lab experiments. However, one limitation of using 2-[isonicotinoyl(propyl)amino]benzoic acid is its relatively high cost compared to other reagents. This may limit its use in some experiments where cost is a factor.
未来方向
There are several future directions for research on 2-[isonicotinoyl(propyl)amino]benzoic acid. One area of interest is in the development of new cancer therapies based on 2-[isonicotinoyl(propyl)amino]benzoic acid. Studies have shown that 2-[isonicotinoyl(propyl)amino]benzoic acid has anti-proliferative effects on a range of cancer cell lines, making it a promising candidate for further research. Another area of interest is in the development of new treatments for neurodegenerative diseases. 2-[isonicotinoyl(propyl)amino]benzoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Finally, there is interest in exploring the potential use of 2-[isonicotinoyl(propyl)amino]benzoic acid in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
合成方法
The synthesis of 2-[isonicotinoyl(propyl)amino]benzoic acid is a multi-step process that involves several chemical reactions. The starting material for the synthesis is isoniazid, which is reacted with propylamine to form the propyl derivative. The resulting compound is then reacted with benzoic acid to produce 2-[isonicotinoyl(propyl)amino]benzoic acid. This synthesis method has been optimized to produce high yields of pure 2-[isonicotinoyl(propyl)amino]benzoic acid, making it suitable for large-scale production.
科学研究应用
2-[isonicotinoyl(propyl)amino]benzoic acid has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-[isonicotinoyl(propyl)amino]benzoic acid has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies. In addition, 2-[isonicotinoyl(propyl)amino]benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[propyl(pyridine-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-18(15(19)12-7-9-17-10-8-12)14-6-4-3-5-13(14)16(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSQRWOVQOOENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)

![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)

![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)